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Compound of Interest

Compound Name: 2,8,11-Trioxa-5-azatridecan-13-ol

Cat. No.: B2378966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Compound Identification: 5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-

methylamine.

This technical guide provides a comprehensive overview of the available physicochemical data

for the compound with CAS number 90430-59-4. Due to the nature of this molecule as a

polyethylene glycol (PEG) linker, detailed experimental data on certain physical properties are

not widely published. However, this guide compiles the existing information and outlines

standard experimental protocols for their determination.

Physicochemical Data
The following tables summarize the known quantitative and qualitative data for CAS number

90430-59-4.
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Identifier Value

CAS Number 90430-59-4

Chemical Name 5,8,11-Trioxa-2-azatridecan-13-ol

Synonym Hydroxy-PEG3-methylamine

Molecular Formula C₉H₂₁NO₄

Molecular Weight 207.27 g/mol [1][2]

Physical Property Value Notes

Melting Point Data not available

Expected to be a low-melting

solid or a liquid at room

temperature, characteristic of

short-chain PEG derivatives.

Boiling Point Data not available

Likely to be high and may

decompose upon heating

under atmospheric pressure.

Vacuum distillation would be

required for an accurate

determination.

Density Data not available

Expected to be slightly higher

than water, typical for liquid

PEG compounds.

Solubility

Soluble in Water, DMSO,

Dichloromethane (DCM), and

Dimethylformamide (DMF)[3]

The hydrophilic nature of the

PEG chain and the presence

of polar functional groups

contribute to its broad solubility

in both aqueous and organic

solvents.

Physical State Liquid
Some suppliers describe the

compound as a liquid.[2]
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Experimental Protocols
Given the absence of published experimental values for several key physicochemical

properties, this section details standard methodologies for their determination, tailored for a

compound like Hydroxy-PEG3-methylamine.

Determination of Melting Point (if applicable) and Boiling
Point
Methodology: Differential Scanning Calorimetry (DSC) for Melting Point

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

Instrumentation: Utilize a calibrated differential scanning calorimeter.

Thermal Program:

Equilibrate the sample at a low temperature (e.g., -50 °C).

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the

expected melting point (e.g., 100 °C).

Hold isothermally for a few minutes to ensure complete melting.

Cool the sample at a controlled rate back to the starting temperature.

A second heating ramp is often performed to obtain a thermal history-independent melting

profile.

Data Analysis: The melting point is determined as the onset or peak of the endothermic

transition in the DSC thermogram.

Methodology: Vacuum Distillation for Boiling Point

Apparatus: Assemble a short-path distillation apparatus suitable for vacuum operation.

Procedure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2378966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a small quantity of the sample in the distillation flask.

Slowly evacuate the system to a stable, low pressure (e.g., 1-10 mmHg).

Gradually heat the distillation flask.

Record the temperature at which the liquid boils and the condensate forms on the

condenser. This temperature, along with the corresponding pressure, is the boiling point

under vacuum.

Determination of Density
Methodology: Pycnometry

Calibration: Determine the volume of a pycnometer (a flask with a precise volume) using a

solvent of known density (e.g., deionized water).

Measurement:

Weigh the empty, dry pycnometer.

Fill the pycnometer with the sample and weigh it again.

The density is calculated by dividing the mass of the sample by the calibrated volume of

the pycnometer.

All measurements should be performed at a constant, recorded temperature.

Solubility Assessment
Methodology: High-Throughput Solubility Screening

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a

highly soluble solvent (e.g., DMSO).

Solvent Panel: In a multi-well plate, dispense a range of solvents of interest (e.g., water,

phosphate-buffered saline, ethanol, acetone).

Assay:
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Add a small, precise volume of the stock solution to each well.

Shake the plate for a defined period to allow for equilibration.

Visually inspect for precipitation or turbidity.

For quantitative analysis, the supernatant can be analyzed by HPLC or UV-Vis

spectroscopy to determine the concentration of the dissolved compound.

Structural Confirmation
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Provides information on the number and types of hydrogen atoms, confirming the

presence of the methylamino, ethoxy, and hydroxyl protons.

¹³C NMR: Determines the number of unique carbon environments, corresponding to the

carbon backbone of the molecule.

Methodology: Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS: Confirms the molecular weight of the compound by

identifying the molecular ion peak ([M+H]⁺).

Visualizations
As a synthetic linker molecule, CAS 90430-59-4 is not known to be involved in biological

signaling pathways. Therefore, the following diagram illustrates a logical workflow for its

comprehensive physicochemical characterization.
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Physicochemical Characterization Workflow for CAS 90430-59-4

Synthesis & Purification

Chemical Synthesis

Purification (e.g., Chromatography)

NMR Spectroscopy (1H, 13C) Mass Spectrometry (ESI-MS) Differential Scanning Calorimetry (Melting Point) Vacuum Distillation (Boiling Point) Pycnometry (Density) Solubility Screening

Click to download full resolution via product page

Caption: Workflow for the characterization of CAS 90430-59-4.

The following diagram illustrates the functional groups of Hydroxy-PEG3-methylamine and their

typical reactivities, which is a key aspect for its application in drug development and

bioconjugation.
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Functional Group Reactivity of Hydroxy-PEG3-methylamine

Hydroxyl Group (-OH) Methylamine Group (-NHCH3)

Hydroxy-PEG3-methylamine

Esterification (with Carboxylic Acids) Etherification Activation (e.g., with Tosyl Chloride) Amidation (with Carboxylic Acids, Acyl Chlorides) Reductive Amination (with Aldehydes, Ketones)
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Caption: Reactivity of the functional groups of CAS 90430-59-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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